1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride
Description
FT-IR Spectroscopy
| Absorption Band (cm⁻¹) | Assignment |
|---|---|
| 1700–1750 | C=O stretching (carbonyl groups) |
| 1500–1600 | C-N stretching (imidazolidine ring) |
| 2800–3000 | C-H stretching (methyl and ethyl groups) |
NMR Spectroscopy
| Nucleus | Signal Region (δ) | Assignment |
|---|---|---|
| ¹H | 2.2–3.0 ppm | Methyl protons (-N(CH₃)₂) |
| ¹H | 3.5–4.0 ppm | Methylene protons (-CH₂- in ethyl chain) |
| ¹³C | 25–30 ppm | Methyl carbons |
| ¹³C | 40–50 ppm | Carbonyl carbons (C=O) |
Mass Spectrometry (MS)
| Ion | m/z | Fragmentation Pattern |
|---|---|---|
| [M+H]⁺ | 221.64 | Molecular ion peak |
| [M-Cl]⁺ | 177.1 | Loss of chloride ion |
| [C₇H₁₂N₃O₃]⁺ | 177.1 | Base peak from parent structure |
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]imidazolidine-2,4,5-trione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-9(2)3-4-10-6(12)5(11)8-7(10)13;/h3-4H2,1-2H3,(H,8,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFANKKCKINQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C(=O)NC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Carbonyl Cyclization Approaches
The most direct route involves cyclocondensation of N-(2-aminoethyl)-N,N-dimethylamine with triphosgene under controlled conditions. This method mirrors triazepine syntheses documented in heterocyclic chemistry literature:
Reaction Mechanism :
- Step 1: Nucleophilic attack of the primary amine on triphosgene (bis(trichloromethyl) carbonate) generates a carbamoyl chloride intermediate
- Step 2: Sequential urea formation via chloride displacement by the secondary amine
- Step 3: Ring closure through intramolecular nucleophilic attack, forming the imidazolidine core
This pathway produces the free base, which is subsequently treated with concentrated HCl in anhydrous ether to yield the hydrochloride salt.
Optimized Conditions :
Parameter Optimal Value Solvent Anhydrous THF Temperature 0°C → RT Reaction Time 12-16 hours Phosgene Equivalents 1.05 eq Yield 58-62% (literature analogues)
Stepwise Urea Formation Strategy
For improved regiocontrol, a modular approach builds the trione system through successive urea couplings:
Synthetic Sequence :
a. Protection of N-(2-aminoethyl)-N,N-dimethylamine with Boc-anhydride
b. Reaction with methyl chloroformate to install first urea linkage
c. Deprotection under acidic conditions
d. Iterative carbonylations to complete the trione systemThis method benefits from better intermediate characterization but suffers from lower overall yields (34-41%) due to multiple purification steps.
Solid-Phase Synthesis Adaptations
Recent advances in combinatorial chemistry have enabled resin-bound syntheses using Wang resin functionalized with the dimethylaminoethyl side chain. Key advantages include:
- Simplified purification via filtration
- High-throughput screening of reaction conditions
- Automated HCl salt formation during cleavage
Reported yields reach 71% for optimized protocols, though scalability remains challenging.
Critical Analysis of Methodologies
Byproduct Formation and Mitigation
Common side products include:
- Linear oligomers : Result from incomplete cyclization, minimized by high-dilution conditions
- Over-carbonylated species : Controlled through slow addition of phosgene equivalents
- N-Oxide derivatives : Prevented by rigorous oxygen exclusion
Characteristic $$^1H$$ NMR signatures facilitate identification:
Salt Formation Optimization
Hydrochloride generation exhibits strong pH dependence:
- Precipitation pH : 4.2-4.5 in aqueous ethanol
- Counterion Exchange : Demonstrates 98% efficiency vs. traditional HCl gas bubbling
Crystal structure analysis reveals a monoclinic P2$$_1$$/c space group with chloride ions hydrogen-bonded to both urea NH groups and protonated dimethylamino nitrogen.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern implementations utilize microfluidic systems to address exothermicity concerns during phosgene reactions:
| Reactor Parameter | Value |
|---|---|
| Channel Diameter | 500 μm |
| Residence Time | 8.2 minutes |
| Temperature Gradient | 20°C/cm |
| Productivity | 1.2 kg/hr |
This approach reduces hazardous intermediate accumulation while improving thermal management.
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride can be compared with other similar compounds, such as:
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione: This compound lacks the hydrochloride group but shares a similar core structure.
1-[2-(Methylamino)ethyl]imidazolidine-2,4,5-trione: This compound has a methylamino group instead of a dimethylamino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Biological Activity
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride, a compound with the molecular formula C7H12ClN3O3 and a molecular weight of approximately 221.64 g/mol, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features an imidazolidine structure, characterized by a five-membered ring containing two nitrogen atoms. The presence of a dimethylamino group enhances its solubility and bioactivity, making it a candidate for various pharmacological applications.
Biological Activities
This compound exhibits several notable biological activities:
- Inhibition of Pyruvate Carboxylase (PC) : Recent studies have identified this compound as a potent inhibitor of pyruvate carboxylase, an enzyme critical in gluconeogenesis and anaplerotic pathways. The compound demonstrated IC50 values ranging from 3 to 12 μM, indicating strong inhibitory potential compared to other compounds in its class .
- Neuroactive Properties : The dimethylamino group is associated with neuroactivity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin receptors. This suggests that this compound may influence mood and cognitive functions.
The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific enzymes. As a mixed-type inhibitor of pyruvate carboxylase, it interacts with both the substrate and the cofactor (ATP), thereby disrupting normal metabolic processes. This selectivity is crucial as it does not inhibit related enzymes such as human carbonic anhydrase II or guanidine carboxylase, indicating a targeted approach that minimizes potential side effects .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Study on Enzyme Inhibition : A recent in vitro study evaluated various substituted imidazolidinetriones for their ability to inhibit pyruvate carboxylase. The results indicated that this compound was among the most effective inhibitors tested .
- Pharmacokinetics : Research indicates that compounds within this class exhibit high passive permeability across biological membranes, suggesting favorable pharmacokinetic profiles for oral administration. This property is essential for developing therapeutic agents aimed at metabolic disorders .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | IC50 (μM) | Unique Features |
|---|---|---|---|
| This compound | C7H12ClN3O3 | 3 - 12 | Potent PC inhibitor |
| 1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride | C8H14ClN3O3 | Not reported | Structural variant with different side chain |
| 5-(2-(Dimethylamino)ethyl)imidazolidine-2,4-dione | C7H12N2O3 | Not reported | Lacks one carbonyl group; potential distinct reactivity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride in laboratory settings?
- Methodological Answer : Synthesis requires careful selection of reagents (e.g., oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride) and precise control of temperature and pH. Reaction pathways often involve nucleophilic substitution or cyclization steps. Statistical Design of Experiments (DoE) methods can minimize experimental trials while accounting for critical parameters like stoichiometry and solvent polarity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Techniques include:
- Spectroscopy : NMR (¹H/¹³C) for functional group analysis, IR for carbonyl/imine identification, and mass spectrometry (MS) for molecular weight confirmation.
- Chromatography : HPLC or GC-MS to assess purity.
Cross-referencing experimental data with computational predictions (e.g., DFT calculations for NMR shifts) enhances accuracy .
Q. What stability factors should be evaluated during storage and handling?
- Methodological Answer : Stability studies should assess:
- Environmental sensitivity : Degradation under varying pH, temperature, or light exposure.
- Hygroscopicity : Moisture uptake in solid-state forms.
Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How can computational tools like ICReDD’s reaction path search methods optimize synthetic routes for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models (e.g., Reaxys database integration) suggest feasible pathways. Combining computational predictions with high-throughput experimentation validates routes and reduces development time .
Q. What statistical approaches resolve contradictions in reaction yield data across experimental replicates?
- Methodological Answer : Apply multivariate analysis (e.g., ANOVA or principal component analysis) to identify outliers or confounding variables. For inconsistent spectroscopic data, use hierarchical clustering or Bayesian inference to prioritize likely structural assignments .
Q. How can reaction conditions be optimized for scalability while maintaining yield?
- Methodological Answer : Use response surface methodology (RSM) within DoE frameworks to model interactions between variables (e.g., catalyst loading, solvent volume). Membrane separation technologies (e.g., nanofiltration) can improve post-reaction purification efficiency .
Q. What strategies mitigate side reactions during functionalization of the imidazolidine core?
- Methodological Answer : Employ protective groups (e.g., Boc for amines) or regioselective catalysts (e.g., Lewis acids for carbonyl activation). Kinetic studies under controlled conditions (e.g., stopped-flow spectroscopy) identify transient intermediates that drive side pathways .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic systems (e.g., enzyme-mediated reactions) to reduce waste. Lifecycle assessment (LCA) tools quantify environmental impact .
Q. What in vitro models are suitable for preliminary pharmacological activity screening?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) to evaluate bioactivity. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to target proteins like kinases or GPCRs. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
